6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a tropane alkaloid, a class of nitrogen-containing compounds known for their diverse biological activities. This compound is structurally characterized by a bicyclic framework with a nitrogen atom and two hydroxyl groups at positions 6 and 7, and a ketone group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can yield secondary alcohols.
Scientific Research Applications
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets and pathways. As a tropane alkaloid, it can interact with neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can lead to inhibition of acetylcholine binding, resulting in anticholinergic effects .
Comparison with Similar Compounds
Similar Compounds
Tropinone: Another tropane alkaloid with a similar bicyclic structure but lacking the hydroxyl groups at positions 6 and 7.
Cocaine: A well-known tropane alkaloid with a similar core structure but different functional groups.
Scopolamine: A tropane alkaloid with similar biological activities but different substituents on the bicyclic scaffold.
Uniqueness
6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is unique due to the presence of hydroxyl groups at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity compared to other tropane alkaloids .
Properties
CAS No. |
54725-52-9 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO3/c1-9-5-2-4(10)3-6(9)8(12)7(5)11/h5-8,11-12H,2-3H2,1H3 |
InChI Key |
BBZXQEXUIOSPAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(=O)CC1C(C2O)O |
Origin of Product |
United States |
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